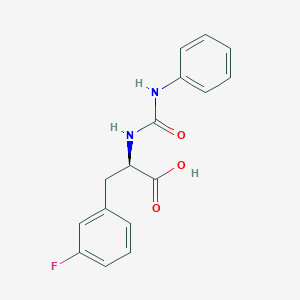![molecular formula C14H20O6S B14227304 Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate CAS No. 828276-80-8](/img/structure/B14227304.png)
Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group, a benzenesulfonyl group, and a hydroxybutanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate typically involves the esterification of 4-hydroxybutanoic acid with butanol in the presence of a catalyst, followed by the sulfonation of the resulting ester with benzenesulfonyl chloride. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and a solvent, such as dichloromethane, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of butyl 4-[(benzenesulfonyl)oxy]-3-oxobutanoate.
Reduction: Formation of butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanol.
Substitution: Formation of butyl 4-[(substituted benzenesulfonyl)oxy]-3-hydroxybutanoate.
Wissenschaftliche Forschungsanwendungen
Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The hydroxybutanoate moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl 4-hydroxybenzoate: Similar in structure but lacks the benzenesulfonyl group.
Benzenesulfonic acid: Contains the benzenesulfonyl group but lacks the ester and hydroxybutanoate moieties.
Butyl benzenesulfonate: Contains the benzenesulfonyl group and butyl group but lacks the hydroxybutanoate moiety.
Uniqueness
Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both the benzenesulfonyl and hydroxybutanoate moieties allows for diverse interactions and reactions, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
828276-80-8 |
|---|---|
Molekularformel |
C14H20O6S |
Molekulargewicht |
316.37 g/mol |
IUPAC-Name |
butyl 4-(benzenesulfonyloxy)-3-hydroxybutanoate |
InChI |
InChI=1S/C14H20O6S/c1-2-3-9-19-14(16)10-12(15)11-20-21(17,18)13-7-5-4-6-8-13/h4-8,12,15H,2-3,9-11H2,1H3 |
InChI-Schlüssel |
HLVBOODARYFRFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CC(COS(=O)(=O)C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


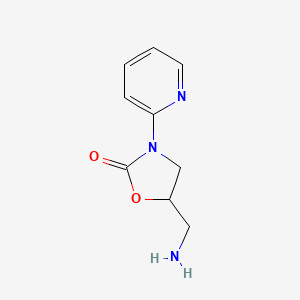
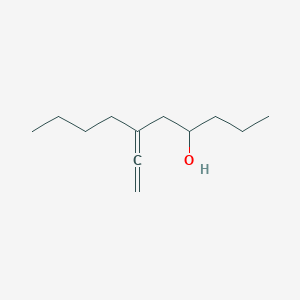

![3'-Deoxy-3'-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine](/img/structure/B14227238.png)
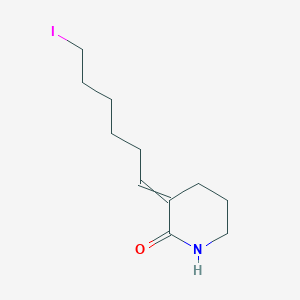
![10-[6-(2-Sulfanylethyl)naphthalen-2-yl]decane-1-thiol](/img/structure/B14227255.png)
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14227263.png)
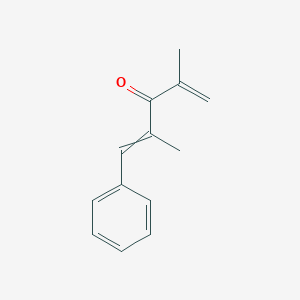
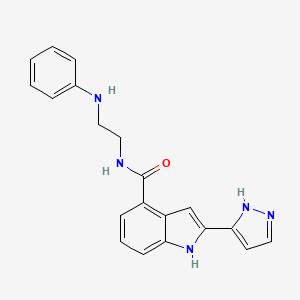
![2,2'-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile](/img/structure/B14227276.png)
![2-{[Di(prop-2-en-1-yl)carbamothioyl]sulfanyl}-2-methylpropanoic acid](/img/structure/B14227284.png)
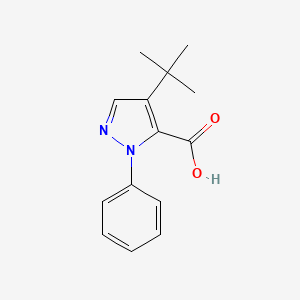
![2,5-Bis[2-(2-ethoxyethoxy)ethoxy]benzene-1,4-dicarbaldehyde](/img/structure/B14227307.png)
